3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester
Description
Properties
IUPAC Name |
tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O6/c1-15(2,3)24-14(22)20-12-11(23-13(20)21)10(8-9-19-12)18-25-16(4,5)17(6,7)26-18/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWKJKPFGKTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)N(C(=O)O3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester involves several steps. One common method includes the reaction of the appropriate oxazolo[4,5-b]pyridine derivative with a boronic acid pinacol ester under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronic ester moiety facilitates transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are pivotal in constructing conjugated systems for organic electronics. Key findings include:
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Palladium-Catalyzed Coupling : The compound participates in chemoselective couplings with aryl/alkenyl halides under optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄, H₂O) . For example:
-
Iterative Synthesis : Its controlled speciation allows sequential cross-coupling without intermediate isolation, enabling efficient oligomerization for materials like triaryl adducts .
Hydrolysis and Stability
The pinacol ester group confers hydrolytic stability compared to other boronic esters. Studies on analogous systems reveal:
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Hydrolytic Equilibrium : In aqueous DMSO, pinacol esters hydrolyze slower than catechol esters (e.g., 1a vs. 1b in naphthalenediol systems) .
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pH Sensitivity : Stability is maintained under basic conditions (pH >13), with hydrolysis half-lives extending to ~10 hours .
| Ester Type | Hydrolysis Half-Life (DMSO/H₂O) | Stability Order |
|---|---|---|
| Pinacol (1c) | ~9 days (equilibrium) | 1d > 1c ≈ 1a > 1b |
| Catechol (1b) | 5 minutes | Least stable |
Protodeboronation Resistance
Protodeboronation (B–C bond cleavage) is suppressed by the pinacol ester, as shown in comparative studies:
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Base-Catalyzed Pathways : Pinacol esters ([2bOH]⁻) exhibit two orders of magnitude greater stability than boronic acids ([2aOH]⁻) under basic conditions .
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Kinetic Stability : Direct protodeboronation rates (log k<sub>rel</sub> PDB = 2.3) are significantly reduced, enabling synthetic utility in sensitive reactions .
Comparative Reactivity with Analogues
The oxazolo-pyridine framework differentiates its reactivity from structurally similar boronic esters:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 6-(4-Boc-1-piperazinyl)pyridine-3-boronic acid pinacol ester | Piperazine ring | Enhanced solubility in polar media |
| 4-Boc-pyridine boronic acid pinacol ester | Simpler pyridine core | Faster cross-coupling but lower thermal stability |
Key Mechanistic Insights
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Speciation Control : Manipulating boronic acid equilibria with K₃PO₄/H₂O minimizes oligomerization during coupling .
-
Thermal Optimization : Reactions require heating to 90°C to drive equilibria toward desired products .
This compound’s unique balance of stability and reactivity positions it as a critical reagent in advanced organic synthesis and materials engineering .
Scientific Research Applications
Medicinal Chemistry
3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester serves as a valuable building block in the synthesis of biologically active compounds. Its boronic acid moiety allows for versatile reactivity in drug development.
Key Applications:
- Targeted Drug Design : The compound can be modified to create derivatives that exhibit specific biological activities against various diseases.
- Enzyme Inhibition Studies : It can be utilized to study interactions with enzymes, potentially leading to the development of new inhibitors for therapeutic use.
Organic Electronics
This compound has been explored as a precursor for conjugated polymers and small molecule semiconductors, which are critical components in organic electronic devices.
Applications in Organic Electronics:
- Charge Transport Materials : Research indicates that materials derived from this compound exhibit promising charge transport properties suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
| Property | Value |
|---|---|
| Boiling Point | 468.5 ± 55.0 °C (Predicted) |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) |
| pKa | -0.40 |
Materials Science
The compound's unique oxazolo-pyridine framework combined with the boronic acid functionality provides distinct reactivity compared to other similar compounds.
Case Studies:
- Synthesis of Novel Polymers : Studies have shown that derivatives of 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine can be polymerized to create materials with enhanced mechanical and electrical properties .
Interaction Studies
Research involving the interaction of this compound with various substrates is crucial for assessing its therapeutic potential.
Research Findings:
- Interaction studies focus on its reactivity with biological targets, which could lead to the optimization of its chemical properties for specific applications in drug discovery .
Mechanism of Action
The mechanism of action of 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester is primarily related to its ability to participate in various chemical reactions. The boronic acid pinacol ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. Additionally, the oxazolo[4,5-b]pyridine core can interact with biological targets, potentially inhibiting enzymes or modulating signaling pathways .
Comparison with Similar Compounds
3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester can be compared with other boronic acid pinacol esters, such as:
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound has a similar boronic acid pinacol ester moiety but features a pyrazole core instead of an oxazolo[4,5-b]pyridine core.
2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine-3(2H)-carboxylate: This compound is structurally similar but lacks the BOC protecting group.
Biological Activity
3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This compound features a unique structure that combines elements of oxazoles and pyridines, which are known for their diverse biological properties. The following sections provide a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Name | This compound |
| CAS Number | 2377610-50-7 |
| Molecular Formula | C17H23BN2O6 |
| Molar Mass | 362.19 g/mol |
| Purity | ≥ 96% |
Structural Characteristics
The compound's structure includes a boronic acid moiety that is crucial for its biological interactions. Boronic acids are known to form reversible covalent bonds with diols, which is significant in the design of inhibitors for various enzymes, particularly proteases.
- Enzyme Inhibition : Boronic acids, including this compound, can act as inhibitors for serine proteases. The mechanism typically involves the formation of a reversible covalent bond with the active site of the enzyme, effectively blocking substrate access and inhibiting enzymatic activity .
- Bioisosterism : The compound serves as a bioisostere for carboxylic acids, allowing it to mimic natural substrates in biochemical pathways. This feature has been exploited in drug design to enhance bioavailability and target specificity .
Study 1: Synthesis and Activity Evaluation
A recent study explored the synthesis of γ-amino boronic esters via photoredox-catalyzed reactions involving this compound. The researchers found that varying conditions significantly influenced the yield and efficiency of the reactions. For example, using different photocatalysts improved yields from 44% to higher efficiencies by optimizing single-electron transfer processes .
Study 2: Inhibition Studies
Another investigation focused on the inhibition of specific proteases using this boronic acid derivative. The results indicated that it effectively inhibited enzyme activity in vitro, demonstrating potential therapeutic applications in treating diseases characterized by dysregulated protease activity, such as cancer and inflammatory disorders .
Comparative Activity Table
| Compound | Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| This compound | Serine Proteases | Competitive Inhibition | 12 |
| Bortezomib | Proteasome | Reversible Inhibition | 0.5 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester, and how does reaction efficiency vary with catalysts?
- Methodological Answer : Acid-catalyzed silica-supported one-pot reactions are effective for synthesizing oxazolo[4,5-b]pyridine derivatives. For example, HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature yield intermediates that can be further functionalized with boronic ester groups. Reaction progress should be monitored via TLC (n-hexane:EtOAc = 2:1) to optimize time and purity . Alternative routes may involve Suzuki-Miyaura coupling with pinacol boronic esters, leveraging palladium catalysts like Pd(dppf)Cl₂ in THF/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC/GC : Verify purity (>97% as per commercial standards) and detect residual solvents .
- NMR (¹H/¹³C) : Confirm the BOC-protected oxazole ring and boronic ester substitution patterns. For example, the oxazole C=O group typically appears at ~170 ppm in ¹³C NMR .
- HRMS : Validate molecular weight (e.g., exact mass ~309.21 g/mol for related boronic esters) .
Q. What storage conditions ensure stability of the boronic ester moiety?
- Methodological Answer : Store at 0–6°C under inert atmosphere to prevent hydrolysis. Boronic esters are sensitive to moisture and acidic/basic conditions; stability can be monitored via periodic ¹¹B NMR to detect decomposition into boronic acids .
Advanced Research Questions
Q. How do reaction kinetics and pH influence the boronic ester’s reactivity in cross-coupling reactions?
- Methodological Answer : Kinetic studies using UV-vis spectroscopy (e.g., λ = 290 nm for boronic ester absorption) reveal that H₂O₂-mediated oxidation of pinacol esters follows pseudo-first-order kinetics at pH 7.26. Adjusting pH to 8–9 accelerates Suzuki coupling but risks ester hydrolysis . For controlled reactions, use buffered aqueous/organic biphasic systems (e.g., THF:water = 4:1) .
Q. What strategies resolve contradictions in catalytic efficiency data during Suzuki-Miyaura couplings?
- Methodological Answer : Discrepancies often arise from impurities or competing side reactions. Implement:
- Control experiments : Compare reactivity of the boronic ester with its hydrolyzed boronic acid form.
- Catalyst screening : Pd(dppf)Cl₂ may outperform Pd(PPh₃)₄ in sterically hindered systems (e.g., yields improved from 69% to 94% in dihydropyridine couplings) .
- DFT calculations : Model transition states to identify steric/electronic barriers from the BOC group .
Q. Can this compound serve as a monomer in controlled polymerizations, and how does its structure affect polymer properties?
- Methodological Answer : Boronic esters are viable monomers in RAFT polymerization for stimuli-responsive polymers. For example, poly(4-pinacolatoborylstyrene) (Mn = 17,000–32,000 g/mol) forms amphiphilic block copolymers with N,N-dimethylacrylamide. Deprotection with mild acids (e.g., TFA) yields water-soluble boronic acid polymers for biomedical applications .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Batch variability in oxazole ring formation (e.g., competing 2- vs. 4-substitution) can be mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
